

An In-Depth Technical Guide to 2-Chloro-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-iodobenzaldehyde**, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, outlines plausible synthetic routes based on available literature, and explores its potential applications as a key building block in the development of novel therapeutic agents.

Chemical Identity and Properties

2-Chloro-5-iodobenzaldehyde is a disubstituted benzaldehyde derivative with the chemical formula C_7H_4ClIO . Its structure features a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, and a formyl group at the 1-position.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	256925-54-9	[1] [2]
Molecular Formula	C ₇ H ₄ ClO	[3] [4]
Molecular Weight	266.46 g/mol	[1] [3]
Purity	≥95%	[1]
Physical State	Solid (presumed)	General chemical knowledge
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Safety Information:

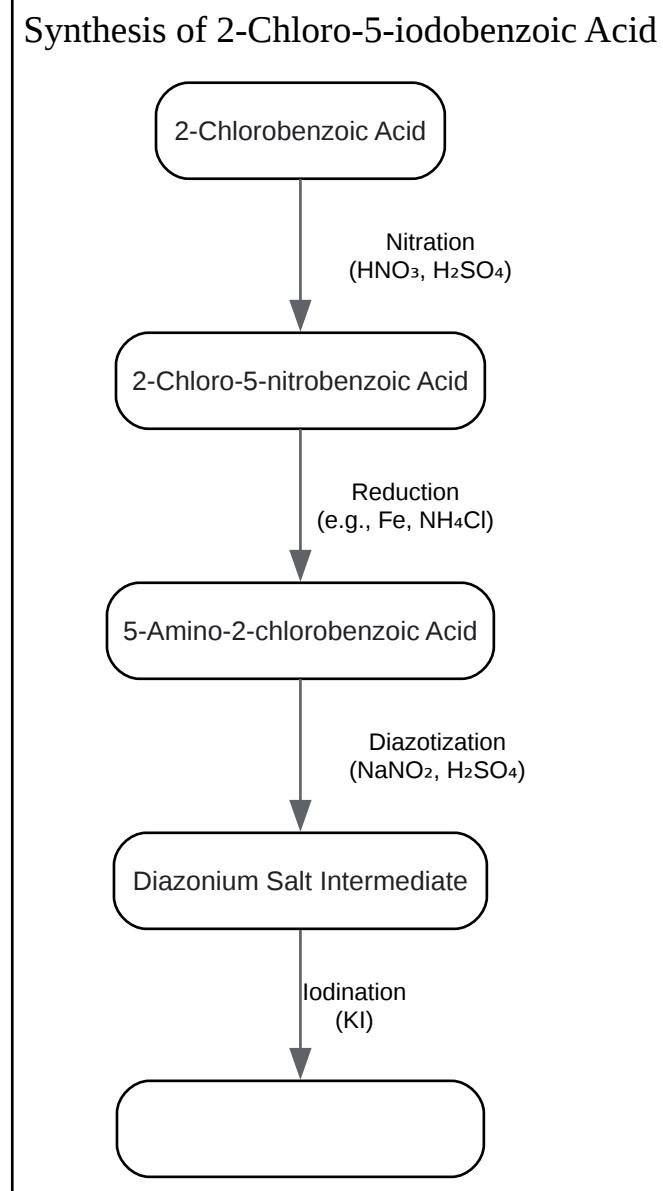
2-Chloro-5-iodobenzaldehyde is classified as a hazardous substance. According to supplier safety data, it is associated with the following hazard statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

As of the date of this guide, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Chloro-5-iodobenzaldehyde** are not readily available in the public domain. Researchers are advised to acquire this data upon synthesis or purchase to confirm the identity and purity of the compound.


Synthesis and Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of **2-Chloro-5-iodobenzaldehyde** is not explicitly published, a plausible and efficient synthetic strategy involves the conversion of the readily available precursor, 2-chloro-5-iodobenzoic acid. The synthesis of this benzoic acid is well-documented in the patent literature.

Synthesis of the Precursor: 2-Chloro-5-iodobenzoic Acid

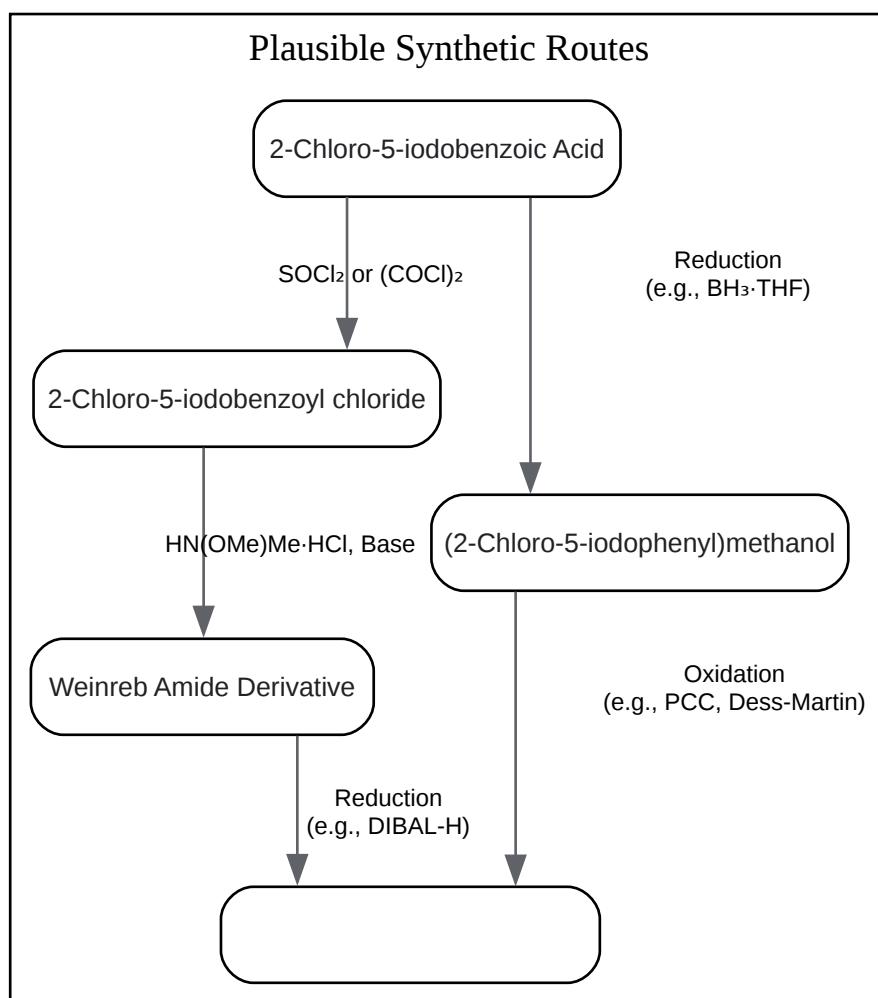
Multiple patented methods describe the synthesis of 2-chloro-5-iodobenzoic acid. A common route starts from 2-chlorobenzoic acid and proceeds through nitration, reduction, and a Sandmeyer-type reaction.

Diagram 1: Synthetic Pathway to 2-Chloro-5-iodobenzoic Acid

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for the preparation of 2-chloro-5-iodobenzoic acid.

Experimental Protocol (Exemplary, based on patent literature[5]):


- Step 1: Nitration of 2-Chlorobenzoic Acid: 2-Chlorobenzoic acid is slowly added to a mixture of concentrated sulfuric acid and nitric acid at low temperatures (-5 to 5 °C) to yield 2-chloro-5-nitrobenzoic acid.[5]

- Step 2: Reduction of the Nitro Group: The resulting 2-chloro-5-nitrobenzoic acid is reduced to 5-amino-2-chlorobenzoic acid. A common method involves using iron powder and ammonium chloride in a solvent mixture like ethanol and water, followed by heating under reflux.[5]
- Step 3: Diazotization and Iodination: 5-Amino-2-chlorobenzoic acid is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-10 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a solution of potassium iodide to yield 2-chloro-5-iodobenzoic acid.[6] The crude product is typically purified by recrystallization.[6]

Conversion of 2-Chloro-5-iodobenzoic Acid to 2-Chloro-5-iodobenzaldehyde

The conversion of the carboxylic acid to the aldehyde can be achieved through several established synthetic methodologies. Below are two plausible, high-yield approaches.

Diagram 2: Potential Synthetic Routes to **2-Chloro-5-iodobenzaldehyde**

[Click to download full resolution via product page](#)

Caption: Two common laboratory-scale methods for the conversion of a benzoic acid to a benzaldehyde.

Method A: The Weinreb Amide Approach

This two-step, one-pot procedure is known for its high yields and compatibility with various functional groups.^[7]

- Experimental Protocol (General):
 - Formation of the Weinreb Amide: 2-Chloro-5-iodobenzoic acid would first be converted to its corresponding acyl chloride using a reagent such as thionyl chloride or oxalyl chloride.

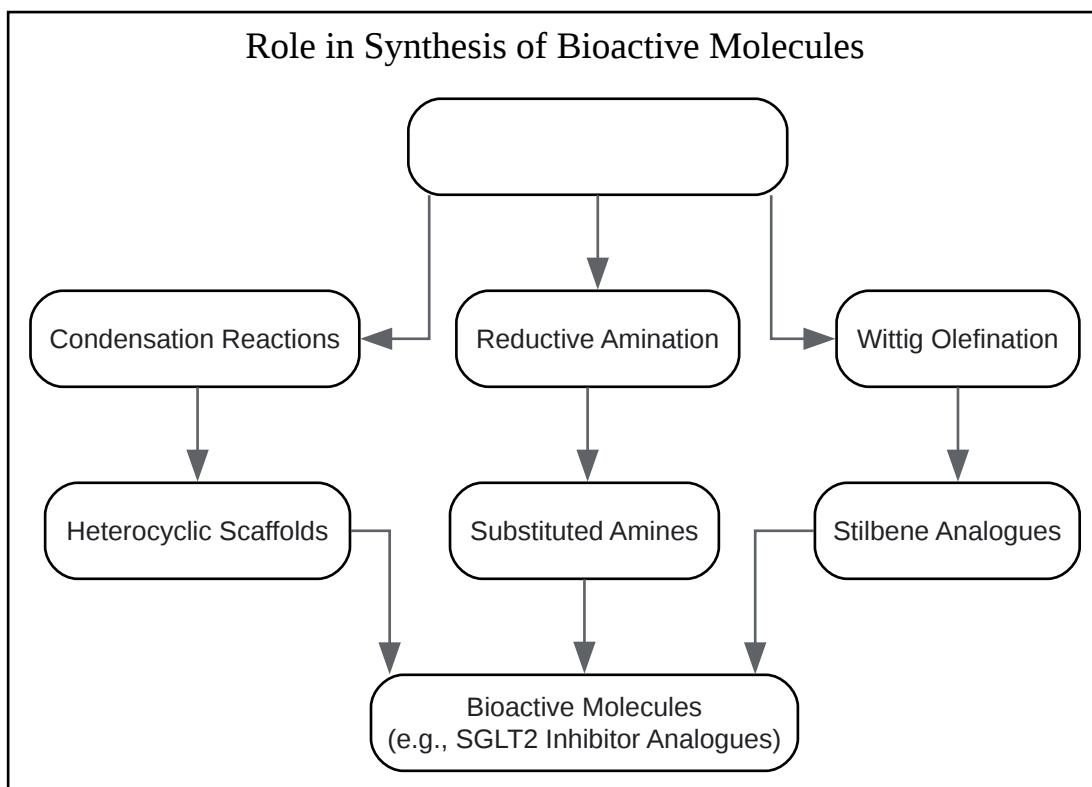
The crude acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the Weinreb amide.

- Reduction to the Aldehyde: The purified Weinreb amide is then reduced with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature. The resulting stable tetrahedral intermediate is then hydrolyzed upon workup to yield **2-Chloro-5-iodobenzaldehyde**.

Method B: Reduction-Oxidation Sequence

This is a classic and reliable two-step method.

- Experimental Protocol (General):
 - Reduction of the Carboxylic Acid: 2-Chloro-5-iodobenzoic acid is reduced to the corresponding benzyl alcohol, (2-chloro-5-iodophenyl)methanol, using a reducing agent such as borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$).
 - Oxidation of the Benzyl Alcohol: The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) or the Dess-Martin periodinane.


Applications in Drug Discovery and Development

Halogenated benzaldehydes are valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations to form complex molecular scaffolds. The presence of both a chloro and an iodo substituent on the aromatic ring of **2-Chloro-5-iodobenzaldehyde** offers distinct reactivity profiles for each halogen, allowing for selective functionalization in multi-step syntheses.

While specific examples detailing the use of **2-Chloro-5-iodobenzaldehyde** in the synthesis of marketed drugs are not prevalent in the literature, its precursor, 2-chloro-5-iodobenzoic acid, is a known intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. This strongly suggests that **2-Chloro-5-iodobenzaldehyde** is a highly relevant and potentially crucial building block for the synthesis of novel analogues in this and other classes of therapeutic agents.

The aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to build heterocyclic systems, which are common motifs in many biologically active molecules.

Diagram 3: Potential Applications in Medicinal Chemistry

[Click to download full resolution via product page](#)

Caption: The utility of **2-Chloro-5-iodobenzaldehyde** in the synthesis of diverse chemical structures for drug discovery.

Conclusion

2-Chloro-5-iodobenzaldehyde is a valuable synthetic intermediate with significant potential for application in the fields of medicinal chemistry and drug development. While detailed physical and spectroscopic data are not yet widely available, its synthesis from the corresponding benzoic acid is feasible through established chemical transformations. The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel and complex organic molecules, and its role as a potential precursor to important therapeutic

agents warrants further investigation and characterization. Researchers are encouraged to contribute to the body of knowledge on this compound by publishing their findings on its properties and synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 256925-54-9 Cas No. | 2-Chloro-5-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. 2-Chloro-5-iodobenzaldehyde | 256925-54-9 [sigmaaldrich.com]
- 3. 2-Chloro-5-iodobenzaldehyde | CAS#:256925-54-9 | Chemsoc [chemsoc.com]
- 4. PubChemLite - 2-chloro-5-iodobenzaldehyde (C7H4ClIO) [pubchemlite.lcsb.uni.lu]
- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-5-iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289146#2-chloro-5-iodobenzaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com